molecular formula C23H24INO4S2 B11672336 (5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672336
M. Wt: 569.5 g/mol
InChI Key: XDEPVAOETWTVQQ-NDENLUEZSA-N
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Description

The compound (5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the iodo group can produce a deiodinated compound.

Scientific Research Applications

(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to develop new antimicrobial, anti-inflammatory, or anticancer agents.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, which can lead to the disruption of key biological pathways. Additionally, the iodo and methoxy groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodo group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

Properties

Molecular Formula

C23H24INO4S2

Molecular Weight

569.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24INO4S2/c1-13(2)16-6-5-14(3)9-18(16)28-7-8-29-21-17(24)10-15(11-19(21)27-4)12-20-22(26)25-23(30)31-20/h5-6,9-13H,7-8H2,1-4H3,(H,25,26,30)/b20-12-

InChI Key

XDEPVAOETWTVQQ-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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